molecular formula C9H6N2O3 B1443312 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid CAS No. 1190316-75-6

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Cat. No. B1443312
M. Wt: 190.16 g/mol
InChI Key: CXELYIWRQFSJJY-UHFFFAOYSA-N
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Description

“3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid” is a chemical compound with the CAS Number: 1190316-06-3. It has a molecular weight of 190.16 . It is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid”, has been reported in scientific literature . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds .


Molecular Structure Analysis

The IUPAC Name of the compound is 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid. The InChI Code is 1S/C9H6N2O3/c12-4-6-3-10-7-1-5(9(13)14)2-11-8(6)7/h1-4,10H,(H,13,14) and the InChI key is ZDUDEJITPSMUBY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound is used as a reactant for the preparation process of piperazinones as inhibitors of arenavirus replication .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.16 . It is stored at room temperature and has a purity of 95%. It is in the form of a powder .

Scientific Research Applications

Application 1: Cancer Therapy

  • Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application or Experimental Procedures : In the research, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated . Among them, compound 4h exhibited potent FGFR inhibitory activity .
  • Results or Outcomes : Compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells . The FGFR1–4 IC50 values of 4h were 7, 9, 25 and 712 nM, respectively .

Application 2: Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Summary of the Application : Pyrrolo[3,4-c]pyridine derivatives may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compounds were found to be effective in reducing blood glucose . They may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Application 3: Synthesis of Alkaloids

  • Summary of the Application : Indole derivatives, which can be synthesized from 1H-pyrrolo[2,3-b]pyridine derivatives, are prevalent moieties present in selected alkaloids . These compounds play a main role in cell biology and have attracted increasing attention for their potential as biologically active compounds for the treatment of various disorders .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties. They have potential applications in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Application 4: Antiviral, Anticholinesterase, Antimalarial, Antimicrobial, Antidiabetic and Anticancer Activities

  • Summary of the Application : Pyridine-containing compounds, which include 1H-pyrrolo[2,3-b]pyridine derivatives, have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compounds have shown potential in treating various diseases and conditions .

Application 5: Kinase Inhibition

  • Summary of the Application : Pyrrolo[1,2-a]pyrazine derivatives, which can be synthesized from 1H-pyrrolo[2,3-b]pyridine derivatives, exhibited more activity on kinase inhibition .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compounds have shown potential in inhibiting kinases .

Application 6: Synthesis of Cdc7 Kinase Inhibitors

  • Summary of the Application : 5-Nitro-1H-pyrrolo[2,3-b]pyridine is a reagent used in the synthesis of Cdc7 kinase inhibitors used as a novel cancer therapy . Also, it’s an intermediate in the synthesis of 4-anilinoquinazolines as potential anticancer agents .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The compounds synthesized using 5-Nitro-1H-pyrrolo[2,3-b]pyridine as a reagent have shown potential in cancer therapy .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The compound is part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have been developed for targeting FGFR with development prospects . These derivatives have shown potent activities against FGFR1, 2, and 3, making them an attractive strategy for cancer therapy .

properties

IUPAC Name

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-5-3-10-6-1-2-7(9(13)14)11-8(5)6/h1-4,10H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXELYIWRQFSJJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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